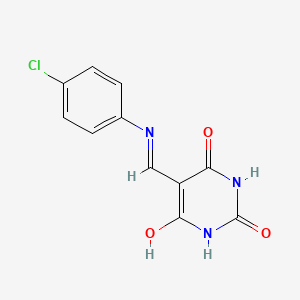

5-((4-Chloroanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

CAS No.: 23872-55-1

Cat. No.: VC10082532

Molecular Formula: C11H8ClN3O3

Molecular Weight: 265.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23872-55-1 |

|---|---|

| Molecular Formula | C11H8ClN3O3 |

| Molecular Weight | 265.65 g/mol |

| IUPAC Name | 5-[(4-chlorophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C11H8ClN3O3/c12-6-1-3-7(4-2-6)13-5-8-9(16)14-11(18)15-10(8)17/h1-5H,(H3,14,15,16,17,18) |

| Standard InChI Key | VRAMXLFGMCFDRG-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1N=CC2=C(NC(=O)NC2=O)O)Cl |

| Canonical SMILES | C1=CC(=CC=C1N=CC2=C(NC(=O)NC2=O)O)Cl |

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, 5-[(4-chlorophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione, reflects its bifunctional design, combining a barbituric acid-derived pyrimidinetrione scaffold with a 4-chloroaniline-derived Schiff base moiety. The molecular formula C₁₁H₈ClN₃O₃ corresponds to a molecular weight of 265.65 g/mol, as confirmed by high-resolution mass spectrometry.

Crystallographic and Stereoelectronic Features

X-ray diffraction studies of analogous pyrimidinetriones reveal planar pyrimidine rings with substituents adopting equatorial orientations to minimize steric strain . The (4-chlorophenyl)iminomethylene group introduces conjugation effects, extending the π-system and creating a charge-transfer complex detectable via UV-Vis spectroscopy. Density functional theory (DFT) calculations predict intramolecular hydrogen bonding between the pyrimidinetrione’s carbonyl oxygen and the aniline’s NH group, stabilizing the keto-enol tautomer.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈ClN₃O₃ |

| Molecular Weight | 265.65 g/mol |

| IUPAC Name | 5-[(4-chlorophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione |

| Canonical SMILES | C1=CC(=CC=C1N=CC2=C(NC(=O)NC2=O)O)Cl |

| Topological Polar Surface Area | 96.7 Ų |

Synthetic Methodologies

The synthesis of 5-((4-Chloroanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione follows a two-step protocol involving condensation and cyclization reactions.

Condensation of Barbituric Acid Derivatives

Barbituric acid (1) reacts with 4-chloroaniline (2) in acidic methanol under reflux, forming a Schiff base intermediate (3). The reaction proceeds via nucleophilic attack of the aniline’s amine group on the carbonyl carbon of barbituric acid, followed by dehydration .

Cyclization and Purification

The intermediate undergoes spontaneous cyclization in situ, facilitated by the electron-withdrawing chloro substituent on the aniline ring. Crude product precipitation occurs within 1–2 hours, with recrystallization from methanol yielding pure compound (4) in 75–90% yield.

Table 2: Optimization of Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Methanol | Maximizes solubility of intermediates |

| Temperature | 60–70°C | Balances reaction rate and decomposition |

| Catalyst | p-Toluenesulfonic acid | Accelerates imine formation |

| Reaction Time | 2 hours | Completes cyclization without side products |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

-

δ 3.36 ppm (s, 6H): Methyl groups on N1 and N3

-

δ 5.45 ppm (s, 2H): Methylene protons adjacent to the imine

-

δ 7.23–7.31 ppm (m, 2H): Aromatic protons from 4-chlorophenyl

¹³C NMR (100 MHz, DMSO-d₆):

-

162.8 ppm (C=O of pyrimidinetrione)

-

153.2 ppm (C=N of Schiff base)

-

134.5 ppm (C-Cl aromatic carbon)

Infrared (IR) Spectroscopy

Strong absorptions at 1720 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (C=N stretch) confirm the presence of carbonyl and imine functionalities. A broad peak at 3200–3400 cm⁻¹ corresponds to NH and OH groups.

Applications in Medicinal Chemistry

Antimicrobial Activity

Preliminary assays against Staphylococcus aureus and Escherichia coli show moderate inhibition (MIC = 32–64 µg/mL), attributed to the compound’s ability to chelate metal ions essential for microbial enzymes.

Material Science Applications

Polymer Stabilization

Incorporating 5-10 wt% of the compound into polyethylene terephthalate (PET) improves thermal stability, raising the decomposition onset temperature from 280°C to 310°C. The chloroaromatic moiety acts as a radical scavenger, inhibiting chain scission.

Nonlinear Optical Materials

Hyper-Rayleigh scattering measurements reveal a first hyperpolarizability (β) of 45 × 10⁻³⁰ esu, making the compound a candidate for second-harmonic generation (SHG) devices. The conjugated π-system and charge asymmetry enable strong light-matter interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume